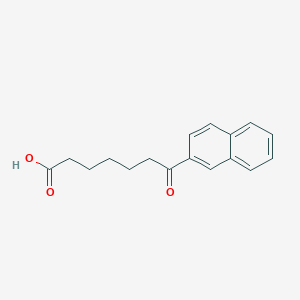

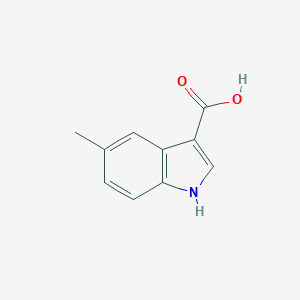

7-(2-Naphthyl)-7-oxoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 7-(2-Naphthyl)-7-oxoheptanoic acid often involves condensation reactions, as seen in the study by Bergmann and Agranat (1971), where naphthalene-1,2-dicarboxylic anhydride was condensed with 2-naphthylacetic acid to yield structurally isomeric compounds. Such methodologies could potentially be adapted for the synthesis of 7-(2-Naphthyl)-7-oxoheptanoic acid by altering the starting materials or reaction conditions to favor the formation of the desired seven-carbon chain length with the appropriate functional groups (Bergmann & Agranat, 1971).

Molecular Structure Analysis

The molecular structure of compounds similar to 7-(2-Naphthyl)-7-oxoheptanoic acid has been elucidated using techniques like X-ray diffraction, demonstrating the arrangement of the naphthyl group and the carboxylic acid moiety. For instance, the crystalline structure of 4-(2-Naphthyl)butanoic acid revealed a centrosymmetric space group with specific hydrogen bonding patterns, suggesting that similar structural analyses could provide insights into the molecular configuration of 7-(2-Naphthyl)-7-oxoheptanoic acid and its potential for forming supramolecular assemblies (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

Chemical reactions involving compounds with naphthyl groups and carboxylic acid functionalities often exhibit unique reactivity due to the presence of aromatic systems and reactive acid groups. For example, photocyclization reactions and Friedel–Crafts cyclization have been employed to synthesize complex naphthalene derivatives, indicating that 7-(2-Naphthyl)-7-oxoheptanoic acid could participate in similar reactions to yield a variety of structurally diverse compounds (Sharshira et al., 1996; Abe et al., 2001).

Physical Properties Analysis

The physical properties of 7-(2-Naphthyl)-7-oxoheptanoic acid, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. The crystalline and molecular structure analysis provides insights into the compound's stability, solubility in various solvents, and potential for forming crystalline solids, crucial for its application in chemical synthesis and material science (Dobson & Gerkin, 1996).

Chemical Properties Analysis

The chemical properties of 7-(2-Naphthyl)-7-oxoheptanoic acid, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and participation in condensation reactions, can be explored based on known reactions of structurally related compounds. Studies on the reactivity of naphthyl-containing compounds under various conditions can provide valuable information on optimizing reaction conditions for synthesizing and modifying 7-(2-Naphthyl)-7-oxoheptanoic acid (Bergmann & Agranat, 1971; Sharshira et al., 1996).

Aplicaciones Científicas De Investigación

Environmental Pollution and Treatment Naphthenic acids, closely related to 7-(2-Naphthyl)-7-oxoheptanoic acid, have been extensively studied for their presence in oil sands process water (OSPW) and their environmental impact. Headley et al. (2013) reviewed analytical methods for characterizing naphthenic acids in environmental samples, highlighting the need for selective and accurate detection methods to differentiate between industrially derived compounds and those from natural sources. This research is crucial for understanding the environmental fate and treatment of such compounds in OSPW and affected ecosystems (Headley et al., 2013).

Catalytic and Chemical Processes Research into the catalytic performance of petrochemical processes has identified the role of naphthenic acid derivatives in enhancing catalysis. Mohammadparast et al. (2015) reviewed the effect of ZSM-5 catalysts' crystal size on their performance, which is relevant to the processing of compounds like 7-(2-Naphthyl)-7-oxoheptanoic acid in petrochemical applications. This work demonstrates the importance of catalyst optimization in the efficient processing of complex organic compounds (Mohammadparast et al., 2015).

Biodegradation and Environmental Remediation The biodegradation of polyaromatic hydrocarbons, which includes compounds structurally related to 7-(2-Naphthyl)-7-oxoheptanoic acid, has been a subject of intense study due to their toxicity and persistence in the environment. Peng et al. (2008) provided an overview of microbial degradation pathways for polycyclic aromatic hydrocarbons (PAHs), emphasizing the role of microbial processes in mitigating environmental pollution. This research is pivotal for developing strategies to address contamination from naphthenic and similar compounds (Peng et al., 2008).

Corrosion Inhibition Phthalocyanine and naphthalocyanine derivatives, which share structural similarities with 7-(2-Naphthyl)-7-oxoheptanoic acid, have been investigated for their corrosion inhibitory properties. Verma et al. (2021) reviewed the effectiveness of these compounds as corrosion inhibitors, detailing their potential in protecting metals against corrosion in various environments. This application is significant for industries seeking to mitigate corrosion through chemical means, highlighting the versatility of naphthalene derivatives in industrial applications (Verma et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-naphthalen-2-yl-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(8-2-1-3-9-17(19)20)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12H,1-3,8-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQVXIFFYYIDGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448530 |

Source

|

| Record name | 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Naphthyl)-7-oxoheptanoic acid | |

CAS RN |

13672-52-1 |

Source

|

| Record name | 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)